REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.CN(C=O)C.C(N(C(C)C)C(C)C)C.[NH2:23][C:24]1[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=1)[C:27]([NH:29][CH3:30])=[O:28]>O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:23][C:24]2[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=2)[C:27]([NH:29][CH3:30])=[O:28])[N:7]=1
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Name
|
|
Quantity
|
6.99 g
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Type
|
reactant
|
Smiles
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ClC1=NC=NC(=N1)Cl
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Name
|
|
Quantity
|
56.5 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8.93 mL
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Type
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reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
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7 g
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Type
|
reactant
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Smiles
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NC=1C=C(C(=O)NC)C=CC1
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Name
|
|
Quantity
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800 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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stirred for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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to slowly warm to room temperature
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Type
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CUSTOM
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Details
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A small amount of solid precipitated out of the solution at which
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Type
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ADDITION
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Details
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was added
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Type
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FILTRATION
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Details
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The product was filtered off through a coarse Buchner funnel with the aid of water
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Type
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DRY_WITH_MATERIAL
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Details
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After drying under vacuum, batch #1 of 3-(4-chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide
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Type
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CUSTOM
|
Details
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was obtained (7.15 g, 58% yield) as a yellow solid
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Type
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EXTRACTION
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Details
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The filtrate was extracted with CH2Cl2 (3×100 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |